molecular formula C8H3BrClNO3S B1415962 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride CAS No. 1805485-65-7

2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride

Cat. No.: B1415962
CAS No.: 1805485-65-7
M. Wt: 308.54 g/mol
InChI Key: XMHLCFYLVACNRE-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is a versatile chemical compound used in various scientific research applications. It is known for its unique structure, which includes a bromine atom, a cyano group, a formyl group, and a sulfonyl chloride group attached to a benzene ring. This compound is utilized in organic synthesis and medicinal chemistry, enabling innovative discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The formyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Addition Reactions: The cyano group can participate in addition reactions with suitable reagents

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can yield carboxylic acids and alcohols, respectively .

Scientific Research Applications

2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is used in a wide range of scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic applications.

    Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and cyano groups can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride: Similar structure but with different positional isomers.

    2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a cyano group.

Uniqueness

2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride is unique due to its combination of functional groups, which provides a wide range of reactivity and applications in various fields of research. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-bromo-5-cyano-3-formylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3S/c9-8-6(4-12)1-5(3-11)2-7(8)15(10,13)14/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHLCFYLVACNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)S(=O)(=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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